molecular formula C7H5BrClN3 B13574304 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine CAS No. 2803863-20-7

3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B13574304
CAS No.: 2803863-20-7
M. Wt: 246.49 g/mol
InChI Key: ZAZDHRRACXYDHH-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine (CID 165749566) is a heterocyclic compound with a pyrazolo[1,5-a]pyrazine core substituted at positions 2, 3, and 4 with methyl, bromo, and chloro groups, respectively. Its structural and chemical properties are as follows:

  • Molecular Formula: C₇H₅BrClN₃
  • SMILES: CC1=NN2C=CN=C(C2=C1Br)Cl
  • Key Features: The electron-withdrawing bromo and chloro substituents enhance electrophilicity, while the methyl group at position 2 introduces steric and hydrophobic effects. This combination of substituents may influence reactivity, binding affinity, and electronic properties .

Properties

CAS No.

2803863-20-7

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

3-bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H5BrClN3/c1-4-5(8)6-7(9)10-2-3-12(6)11-4/h2-3H,1H3

InChI Key

ZAZDHRRACXYDHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-bromo-5-chloropyrazole with 2-bromo-3-chloropropene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparisons

The pyrazolo[1,5-a]pyrazine scaffold is structurally related to other fused heterocycles, such as pyrrolo[1,5-a]pyrazine, imidazo[1,5-a]pyrazine, and triazolo[1,5-a]pyrazine derivatives. Key differences lie in substituent patterns, aromaticity, and core modifications, which dictate their applications in medicinal chemistry and materials science.

Table 1: Comparative Analysis of Pyrazine-Based Heterocycles
Compound Name Core Structure Substituents Key Properties/Activities References
3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 2-Me, 3-Br, 4-Cl High electrophilicity; potential enzyme inhibition
Pyrrolo[1,5-a]pyrazine Eis inhibitors Pyrrolo[1,5-a]pyrazine R1 (aryl), R2 (acetophenone) IC₅₀ = 9.25 µM (Eis inhibition); aromatic core critical for binding
Imidazo[1,5-a]pyrazine kinase inhibitors Imidazo[1,5-a]pyrazine Variable R1/R2 Anti-inflammatory activity (e.g., BMS-279700)
Pyrazolo[1,5-a]quinoxaline TLR7 antagonists Pyrazolo[1,5-a]quinoxaline Alkyl chains (C4–C5) IC₅₀ = 8.2–10 µM (TLR7 antagonism)
Triazolopyridopyrazine derivatives Triazolo[1,5-a]pyrazine Cyclopropyl, methyl Radiolabeled inhibitors; optimized solubility
Fused-ring pyrazine semiconductors Pyrazine-acene hybrids Trifluoromethylphenyl Electron mobility ~0.03 cm²/Vs; LUMO = -3.78 eV

Electronic and Material Properties

  • Electron-Withdrawing Effects : Halogen substituents lower LUMO levels, as seen in fused-ring pyrazine semiconductors (LUMO = -3.78 eV) . The bromo and chloro groups in the target compound likely confer similar electron-deficient characteristics, making it a candidate for n-type organic semiconductors.
  • Steric Effects : The methyl group at position 2 may hinder π-stacking in materials science applications but could improve solubility in biological systems compared to bulkier substituents.

Biological Activity

3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine is a compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings.

Chemical Structure and Synthesis

The compound 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine can be synthesized through various methods involving the functionalization of the pyrazolo core. Recent studies have focused on modifying positions on the pyrazolo ring to enhance biological activity. For instance, functionalization at position 7 has been explored to yield derivatives with improved potency against specific biological targets .

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer activity. For example, compounds related to this scaffold have been shown to inhibit various kinases involved in cancer progression. The MTT assay results demonstrated that certain derivatives possess stronger cytotoxic effects than traditional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) while sparing normal cells (MCF-10A) .

A detailed study revealed that these compounds induce apoptosis through multiple pathways, including caspase activation and modulation of key proteins such as p53 and Bax. Specifically, one derivative was noted to promote autophagy alongside apoptosis, indicating a multifaceted approach to cancer treatment .

Kinase Inhibition

The biological activity of 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine also includes its role as a kinase inhibitor. Pyrazolo[1,5-a]pyrazines have been identified as potent inhibitors of various kinases including AXL and c-MET, which are implicated in tumor growth and metastasis. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various pyrazolo derivatives, it was found that a specific analog of 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine exhibited an IC50 value significantly lower than that of standard treatments. This compound was shown to activate caspases 3 and 7, leading to enhanced apoptotic cell death in cancer cell lines .

Case Study 2: Kinase Inhibition

Another study focused on the inhibition profile of pyrazolo derivatives against several kinases. The results indicated that modifications at position 4 and 5 significantly increased inhibitory activity against AXL kinase. The findings suggest that structure-activity relationships (SAR) play a crucial role in enhancing the biological efficacy of these compounds .

Data Tables

Compound IC50 (µM) Target Effect
Compound A12AXL KinaseInhibition of proliferation
Compound B8c-MET KinaseInduction of apoptosis
Compound C15Caspase 3Apoptosis activation

Q & A

Basic: What are the standard synthetic protocols for preparing 3-bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine?

The synthesis typically involves halogenation and substitution reactions. For example:

  • Bromination : Methyl carboxylate derivatives (e.g., 2c ) are brominated using N-bromosuccinimide (NBS) in anhydrous acetonitrile under reflux, yielding brominated intermediates like 2f with high purity (confirmed by 1^1H NMR and MS) .
  • Iodination : Polyhalogenated derivatives (e.g., 2i ) are synthesized by reacting 2-bromo-4-chloropyrazolo[1,5-a]pyrazine (2j ) with N-iodosuccinimide in MeCN at reflux, achieving 83% yield .
  • Substitution : Methoxy groups are introduced via nucleophilic substitution of 4-chloro derivatives (2a ) with sodium methoxide in methanol .

Key Methodological Insight : Use anhydrous solvents (e.g., MeCN) and controlled heating (70–90°C) to optimize reaction rates and yields. Monitor progress via TLC and characterize products using 13^13C NMR and elemental analysis .

Basic: What spectroscopic techniques are used to characterize this compound and its derivatives?

  • 1^1H/13^13C NMR : Assigns substituent positions and confirms regioselectivity. For example, 2i shows distinct doublets at δ 8.91 (H-7) and 7.81 (H-6) in DMSO-d6d_6 .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 2i has [M+H]+^+ at m/z 359) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1725 cm1^{-1} in carboxylate derivatives) .
  • Elemental Analysis : Confirms purity (e.g., 2i matches calculated C, H, N percentages within 0.2% error) .

Advanced: How do electron-withdrawing substituents influence reactivity in functionalization reactions?

Electron-withdrawing groups (EWGs) like cyano (-CN) or methoxycarbonyl (-COOMe) significantly accelerate carbene insertion reactions at position 6. For instance:

  • 4-Cyano derivative (2d) : Reacts with silylformamidine at room temperature (50% yield), whereas electron-donating groups require heating (e.g., 2b needs 70°C for 58% yield) .
  • Mechanistic Rationale : EWGs stabilize transition states by delocalizing electron density, lowering activation energy. This is corroborated by faster reaction rates in nitrated or brominated derivatives .

Experimental Design Tip : Prioritize EWGs for room-temperature reactions and use differential scanning calorimetry (DSC) to assess thermal stability during optimization .

Advanced: What strategies optimize functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core?

Position 7 is challenging due to steric hindrance. Key strategies include:

  • Silylformamidine-Mediated Insertion : Reacting 4-substituted derivatives (e.g., 2a–2h ) with silylformamidine under solvent-free conditions or mild heating (60–90°C) achieves 71–93% yields for aminals (3a–3f ) .
  • Acid Hydrolysis : Aminals (e.g., 3f ) are hydrolyzed with 20% HBr at 60°C to yield aldehydes (4f ) for further derivatization .

Data Contradiction Note : While electron-deficient cores favor insertion, over-substitution (e.g., 2i ) may reduce solubility, necessitating recrystallization from pentane/hexane .

Advanced: How can researchers resolve discrepancies in reaction yields during scale-up?

Yield variations arise from:

  • Substituent Effects : Electron-rich derivatives (e.g., 2b ) require longer reaction times (2 days at 70°C vs. 30 minutes for 2c at 90°C) .
  • Purification Challenges : Highly halogenated compounds (e.g., 2i ) may precipitate prematurely; optimize extraction with dichloromethane and avoid aqueous workup for moisture-sensitive intermediates .

Methodological Adjustment : Use high-throughput screening (HTS) to test solvent/base combinations and employ inline IR for real-time monitoring .

Advanced: What pharmacological applications are linked to this compound’s derivatives?

Derivatives show promise as:

  • Kinase Inhibitors : Methyl carboxylate analogs (e.g., 3c ) are precursors for inhibitors targeting ROS1 or PDE2, as seen in patent literature .
  • Receptor Modulators : Nitro and cyano derivatives exhibit affinity for dopamine and vasopressin receptors, validated via in vitro binding assays .

Research Gap : Position 7 functionalization remains underexplored for biological activity, offering a niche for structure-activity relationship (SAR) studies .

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